![molecular formula C16H24N2O B4753187 N-(4-tert-butylcyclohexyl)nicotinamide](/img/structure/B4753187.png)
N-(4-tert-butylcyclohexyl)nicotinamide
Overview
Description
N-(4-tert-butylcyclohexyl)nicotinamide, also known as SR9009, is a synthetic compound that has gained significant attention in the scientific research community for its potential applications in various fields. It is a Rev-Erbα agonist that has been shown to regulate circadian rhythms, improve metabolism, and enhance endurance.
Mechanism of Action
N-(4-tert-butylcyclohexyl)nicotinamide acts as a Rev-Erbα agonist, which is a key regulator of circadian rhythms and metabolism. It binds to the Rev-Erbα protein and increases its activity, leading to the regulation of gene expression and metabolic processes.
Biochemical and Physiological Effects
N-(4-tert-butylcyclohexyl)nicotinamide has been shown to have a range of biochemical and physiological effects, including increased endurance, improved metabolism, and anti-cancer properties. It has also been shown to regulate circadian rhythms and improve sleep quality.
Advantages and Limitations for Lab Experiments
N-(4-tert-butylcyclohexyl)nicotinamide has several advantages for lab experiments, including its high potency and specificity for Rev-Erbα. However, it also has limitations, including its short half-life and potential toxicity at high doses.
Future Directions
There are several future directions for research on N-(4-tert-butylcyclohexyl)nicotinamide, including its potential applications in treating metabolic disorders, such as obesity and diabetes, and its use as a performance-enhancing drug in sports medicine. Additionally, further studies are needed to determine the long-term effects and safety of N-(4-tert-butylcyclohexyl)nicotinamide.
Scientific Research Applications
N-(4-tert-butylcyclohexyl)nicotinamide has been extensively studied for its potential applications in various fields, including sports medicine, cancer research, and metabolic disorders. It has been shown to enhance endurance and improve metabolism by increasing the number of mitochondria in muscle cells. Additionally, it has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.
properties
IUPAC Name |
N-(4-tert-butylcyclohexyl)pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-16(2,3)13-6-8-14(9-7-13)18-15(19)12-5-4-10-17-11-12/h4-5,10-11,13-14H,6-9H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXSVAJCJXXAGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NC(=O)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-butylcyclohexyl)pyridine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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